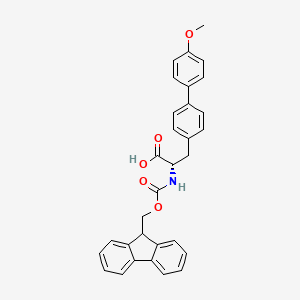![molecular formula C9H12ClNO B2511358 3-[(4-Chlorophenyl)amino]propan-1-ol CAS No. 69380-37-6](/img/structure/B2511358.png)
3-[(4-Chlorophenyl)amino]propan-1-ol
Overview
Description
3-[(4-Chlorophenyl)amino]propan-1-ol: is an organic compound with the molecular formula C9H12ClNO . It is characterized by the presence of a chlorophenyl group attached to an amino-propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-(4-chlorophenyl)propionic acid: One common method involves the reduction of 3-(4-chlorophenyl)propionic acid using lithium aluminium hydride (LAH) in dry tetrahydrofuran (THF) under nitrogen atmosphere.
Amination of 3-(4-chlorophenyl)propan-1-ol: Another method involves the amination of 3-(4-chlorophenyl)propan-1-ol using ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[(4-Chlorophenyl)amino]propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminium hydride (LAH), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Corresponding ketones or aldehydes.
Reduction products: Various reduced derivatives.
Substitution products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : 3-[(4-Chlorophenyl)amino]propan-1-ol is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its pharmacological effects and potential therapeutic applications .
Industry: : The compound is used in the production of various industrial chemicals and materials. It serves as an intermediate in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: This compound is similar in structure but lacks the amino group.
3-[(4-Bromophenyl)amino]propan-1-ol: This compound has a bromine atom instead of chlorine.
3-[(4-Methylphenyl)amino]propan-1-ol: This compound has a methyl group instead of chlorine.
Uniqueness: 3-[(4-Chlorophenyl)amino]propan-1-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-(4-chloroanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZJUJOEYKRDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate](/img/structure/B2511277.png)
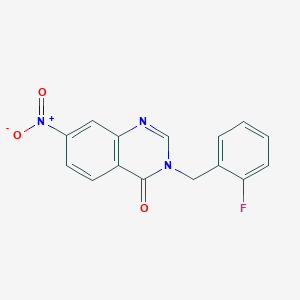
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2511279.png)
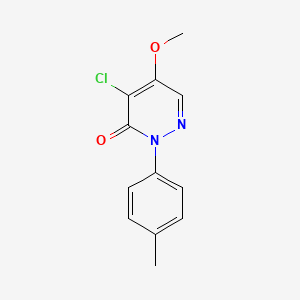
![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
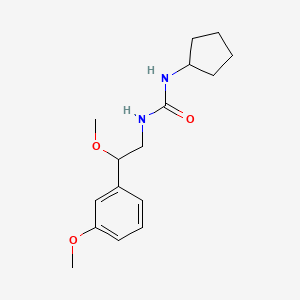
![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)
![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2511290.png)
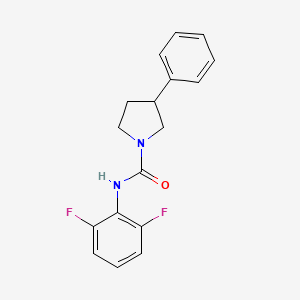
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)
